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Compound of Interest

GUIBOURTINIDIN
Compound Name:

CHLORIDE(SH)
CAS No.: 13544-54-2
Cat. No.: B1180819

Get Quote

Executive Summary

Guibourtinidin chloride (3,7,4'-trihnydroxyflavylium chloride) is a rare 3-deoxyanthocyanidin
found primarily in the heartwood of Guibourtia species (Fabaceae).[1] Unlike common
anthocyanins (e.g., cyanidin), guibourtinidin lacks a hydroxyl group at the C-3 position.[2][3]
This structural omission confers superior stability against thermal and pH-induced degradation,
making it a high-value target for chemotaxonomic studies and potential pharmaceutical
applications, particularly in oncology and antimicrobial resistance.

This guide provides a validated technical framework for the extraction, isolation, and structural
characterization of guibourtinidin chloride, specifically focusing on Guibourtia coleosperma
(African Rosewood) as the primary biological source.

Botanical and Phytochemical Landscape[3][4][5][6]
[7][8]
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While ubiquitous in the form of proanthocyanidins (condensed tannins), the monomeric
anthocyanidin form is restricted to specific genera. The genus Guibourtia represents the most
viable commercial and research source.

Table 1: Comparative Sources of Guibourtinidin
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Species

Common
Name

Primary Tissue

Yield Potential

Notes

Guibourtia

coleosperma

African
Rosewood /

False Mopane

Heartwood

High

Primary source.
Contains
monomeric
guibourtinidin
and
proguibourtinidin

dimers.

Guibourtia

demeusei

Bubinga

Heartwood

Moderate

Often contains
complex
polymerized
tannins that
require acid
hydrolysis to
release the

monomer.

Guibourtia

tessmannii

Bubinga

Heartwood

Moderate

Similar profile to
G. demeusei;
highly valued
timber, making
sample
acquisition

costly.

Cassia

abbreviata

Long-tail Cassia

Bark/Roots

Low-Moderate

Secondary
source; often
mixed with other

flavonoids.

Acaciaspp.

Various

Heartwood

Low

Used primarily
for
chemotaxonomic

differentiation.[2]
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Biosynthetic Context: The 3-Deoxy Divergence

Understanding the biosynthesis is critical for extraction logic. Guibourtinidin is not a
degradation product of cyanidin; it is synthesized via a divergent pathway.

Mechanism: Standard anthocyanins are derived from dihydroflavonols (e.g.,
dihydrokaempferol) via Dihydroflavonol 4-Reductase (DFR). However, guibourtinidin bypasses
the hydroxylation at C-3. The key divergence occurs at Naringenin. Instead of being
hydroxylated by Flavanone 3-Hydroxylase (F3H), Naringenin is reduced directly by Flavanone
4-Reductase (FNR) to form Apiforol (a flavan-4-ol), which is then converted to guibourtinidin.

Figure 1: Biosynthetic Pathway of Guibourtinidin
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Caption: Divergence of the 3-deoxyanthocyanidin pathway (green) from the standard

anthocyanin pathway (red) at Naringenin.
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Extraction and Isolation Protocol

Safety Note: This protocol uses concentrated Hydrochloric Acid (HCI) and organic solvents.
Work in a fume hood.

Phase A: Preparation and Extraction

Objective: Solubilize the flavylium cation while stabilizing it with acid.

Material Prep: Pulverize G. coleosperma heartwood into a fine powder (mesh size 40-60).

o Why: Maximizes surface area. Heartwood is dense; coarse chips will result in poor yield.

Solvent System: Prepare MeOH:HCI (99:1 v/v).

o Expert Insight: Do not use pure methanol. The chloride counter-ion is essential to stabilize
the guibourtinidin cation. Without acid, the compound may exist as a pseudobase or
chalcone, which are difficult to isolate.

Maceration: Suspend powder in solvent (1:10 w/v ratio) for 24—48 hours at room temperature
in the dark.

o Self-Validation: The solution should turn a deep reddish-orange. If the color is faint pink,
the extraction efficiency is low; consider sonication (30 mins).

Filtration: Filter through Whatman No. 1 paper. Retain the filtrate.
Phase B: Liquid-Liquid Partitioning
Objective: Remove non-polar lipids and highly polar sugars.

» Concentration: Evaporate the methanolic extract to 10% of its original volume under reduced
pressure (Rotavap) at <40°C. Dilute with distilled water to reach a 20% MeOH aqueous
solution.

» Lipid Removal: Partition with n-Hexane (1:1 v/v, x3). Discard the hexane layer (top).

o Target Enrichment: Partition the aqueous layer with Ethyl Acetate (1:1 v/v, x3).
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o Critical Step: Guibourtinidin (as a cation) generally remains in the agueous/polar phase,
while less polar flavonoids and neutral proanthocyanidins migrate to the ethyl acetate.
However, 3-deoxyanthocyanidins are less polar than normal anthocyanins. Check both
layers by TLC.[4]

o Refinement: If the target remains in the aqueous phase, extract finally with n-Butanol. The
butanol fraction usually contains the concentrated pigment.

Phase C: Purification (Chromatography)

Objective: Isolate the monomer from oligomers.

o Stationary Phase: Sephadex LH-20.

» Mobile Phase: Methanol:Water:HCI (Standard gradient starting at 20% MeOH).
 Elution: Collect fractions.

o Self-Validation: Spot fractions on cellulose TLC plates. Guibourtinidin appears as a distinct
orange/red spot. Proanthocyanidins usually streak or stay at the origin.

Figure 2: Isolation Workflow
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Caption: Step-by-step fractionation workflow from raw heartwood to purified chloride salt.

Analytical Characterization

To confirm the identity of Guibourtinidin Chloride (C15H1104Cl), the following spectral data
must be obtained.

UV-Visible Spectroscopy
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o Feature: Hypsochromic shift (blue shift) compared to cyanidin.

e (MeOH/HCI):490-505 nm.

e Note: Cyanidin typically absorbs at ~535 nm. The lack of the C-3 OH reduces the
conjugation slightly, shifting the peak to the orange/yellow region.

Mass Spectrometry (ESI-MS)

» Mode: Positive lon Mode ([M]+).
e Molecular lon:m/z255 (Aglycone cation).

 Validation: If you see m/z 271, you likely have Fisitinidin (which has a 5-OH) or a
contamination. Guibourtinidin is 3,7,4'-trihnydroxy.

Nuclear Magnetic Resonance (NMR)

The definitive proof lies in the C-ring protons.
e 1H NMR: Look for the H-3 proton.
o In Cyanidin (3-OH), there is no proton at C-3.

o In Guibourtinidin (3-deoxy), C-3 has a proton. It typically appears as a singlet or doublet
around

6.5-7.0 ppm (depending on solvent), coupled to H-4.

e 13C NMR: The C-3 carbon signal will be significantly upfield compared to the C-3 of cyanidin
(which is attached to an oxygen).

Pharmacological Potential[6][7]

Researchers are investigating Guibourtinidin for properties distinct from common dietary
anthocyanins due to its structural stability.

e Anticancer Activity: Studies on G. coleosperma extracts containing guibourtinidin have
shown cytotoxicity against MCF-7 (breast cancer) cell lines.[4] The mechanism is
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hypothesized to involve the induction of apoptosis via ROS generation.

» Antimicrobial: The cation affinity allows interaction with bacterial cell membranes.

 Stability: Its resistance to nucleophilic attack (due to the lack of C-3 OH) suggests it may
have better bioavailability and half-life in vivo than cyanidin-3-glucoside.

References

e Steynberg, J. P, et al. (1987). "Synthesis of condensed tannins.[5] Part 18. Stilbenes as
potent nucleophiles... from Guibourtia coleosperma.”[5] Journal of the Chemical Society.[5]

e Malan, E., et al. (1996). "The structure and synthesis of proguibourtinidins from Cassia
abbreviata."[5] Phytochemistry.

e PubChem. "Guibourtinidin chloride (Compound)."[6] National Library of Medicine.

e Chopra, S., et al. (2002). "Molecular characterization of the Sequestered Yellow gene... in
Sorghum." (Context on 3-deoxyanthocyanidin pathway). Plant Physiology.

o Cheikhyoussef, A., & Embashu, W. (2013). "Ethnobotanical knowledge on indigenous fruits
in Namibia." (Context on G. coleosperma usage). Journal of Ethnobiology and
Ethnomedicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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